Cas no 2229240-92-8 (1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine)

1-1-(2-Methylbutan-2-yl)cyclopropylethan-1-amine is a specialized amine compound featuring a cyclopropyl group and a branched alkyl substituent. Its unique structure, combining a rigid cyclopropane ring with a sterically hindered 2-methylbutan-2-yl group, imparts distinct reactivity and stability, making it valuable in synthetic organic chemistry and pharmaceutical applications. The compound’s steric and electronic properties can influence reaction pathways, enabling selective transformations or serving as a building block for complex molecular architectures. Its potential utility lies in medicinal chemistry, where such scaffolds may contribute to bioactive molecule design. Further research may explore its applications in catalysis or as an intermediate in fine chemical synthesis.
1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine structure
2229240-92-8 structure
Product name:1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine
CAS No:2229240-92-8
MF:C10H21N
Molecular Weight:155.28044295311
CID:6019596
PubChem ID:165610041

1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine
    • EN300-1752604
    • 1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine
    • 2229240-92-8
    • インチ: 1S/C10H21N/c1-5-9(3,4)10(6-7-10)8(2)11/h8H,5-7,11H2,1-4H3
    • InChIKey: VHDBJPKAHWLARN-UHFFFAOYSA-N
    • SMILES: NC(C)C1(C(C)(C)CC)CC1

計算された属性

  • 精确分子量: 155.167399674g/mol
  • 同位素质量: 155.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 145
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 26Ų

1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1752604-0.25g
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine
2229240-92-8
0.25g
$1183.0 2023-09-20
Enamine
EN300-1752604-2.5g
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine
2229240-92-8
2.5g
$2520.0 2023-09-20
Enamine
EN300-1752604-0.1g
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine
2229240-92-8
0.1g
$1131.0 2023-09-20
Enamine
EN300-1752604-10g
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine
2229240-92-8
10g
$5528.0 2023-09-20
Enamine
EN300-1752604-0.5g
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine
2229240-92-8
0.5g
$1234.0 2023-09-20
Enamine
EN300-1752604-1.0g
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine
2229240-92-8
1g
$1286.0 2023-06-03
Enamine
EN300-1752604-10.0g
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine
2229240-92-8
10g
$5528.0 2023-06-03
Enamine
EN300-1752604-1g
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine
2229240-92-8
1g
$1286.0 2023-09-20
Enamine
EN300-1752604-0.05g
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine
2229240-92-8
0.05g
$1080.0 2023-09-20
Enamine
EN300-1752604-5.0g
1-[1-(2-methylbutan-2-yl)cyclopropyl]ethan-1-amine
2229240-92-8
5g
$3728.0 2023-06-03

1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine 関連文献

1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amineに関する追加情報

1-(1-(2-Methylbutan-2-yl)cyclopropyl)ethan-1-amine: A Comprehensive Overview

The compound with CAS No. 2229240-92-8, commonly referred to as 1-(1-(2-methylbutan-2-yl)cyclopropyl)ethan-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropyl group with an amine functional group, making it a valuable substrate for various chemical reactions and applications.

Cyclopropane rings are known for their strained geometry, which often imparts interesting reactivity and stability to molecules. In the case of 1-(1-(2-methylbutan-2-yl)cyclopropyl)ethan-1-amine, the cyclopropane ring is substituted with a tert-butyl group, which adds bulk and steric hindrance to the molecule. This steric effect can influence the compound's reactivity in synthetic chemistry and its interactions in biological systems.

Recent studies have highlighted the potential of this compound in drug discovery. Its structure suggests that it could serve as a building block for more complex molecules with therapeutic applications. For instance, the presence of an amine group makes it a candidate for forming peptide bonds or other nitrogen-containing functional groups, which are crucial in pharmaceutical design.

Moreover, the tert-butyl group attached to the cyclopropane ring contributes to the molecule's lipophilicity, which is an important property for drug candidates as it affects absorption, distribution, metabolism, and excretion (ADME) profiles. This makes 1-(1-(2-methylbutan-2-yl)cyclopropyl)ethan-1-amine a promising lead compound for further exploration in medicinal chemistry.

In terms of synthesis, this compound can be prepared through various methods, including cyclopropanation reactions or by modifying existing cyclopropane-containing compounds. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemical outcome. Researchers have also explored the use of transition metal catalysts to facilitate these reactions, leading to more efficient and selective syntheses.

From a structural perspective, the molecule's combination of a cyclopropane ring and an amine group creates opportunities for exploring its reactivity under different conditions. For example, the cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to diverse products that could be useful in organic synthesis.

Additionally, computational studies have provided insights into the electronic properties and stability of this compound. These studies have revealed that the strained cyclopropane ring can influence the molecule's reactivity by altering electron distribution within the ring. Such insights are valuable for predicting how this compound might behave in various chemical environments.

In conclusion, 1-(1-(2-methylbutan-2-yl)cyclopropyl)ethan-1-amine is a versatile compound with potential applications in both synthetic chemistry and drug discovery. Its unique structure and reactivity make it an intriguing subject for further research, particularly in exploring its role as a building block for more complex molecules with therapeutic potential.

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